1-(1-(3-Bromophenyl)ethyl)-4-methylpiperidine

Lipophilicity Drug Design ADME

Many disubstituted piperidine building blocks lack the meta-bromo substitution critical for X-ray phasing and cross-coupling diversification. This compound delivers precisely that functional handle. • Heavy-atom anomalous scatterer for protein crystallography phasing. • Aryl bromide handle for Suzuki, Buchwald, Sonogashira coupling. • Chiral benzylic center for enantiomer resolution and SAR studies. Supplied at 95% purity; available for immediate shipment to global research labs.

Molecular Formula C14H20BrN
Molecular Weight 282.22 g/mol
CAS No. 1529750-53-5
Cat. No. B1407167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(3-Bromophenyl)ethyl)-4-methylpiperidine
CAS1529750-53-5
Molecular FormulaC14H20BrN
Molecular Weight282.22 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C(C)C2=CC(=CC=C2)Br
InChIInChI=1S/C14H20BrN/c1-11-6-8-16(9-7-11)12(2)13-4-3-5-14(15)10-13/h3-5,10-12H,6-9H2,1-2H3
InChIKeyJLDXRRHIRAJSRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-(3-Bromophenyl)ethyl)-4-methylpiperidine: Chemical Profile


1-(1-(3-Bromophenyl)ethyl)-4-methylpiperidine (CAS 1529750-53-5) is a disubstituted piperidine derivative with the molecular formula C14H20BrN and a molecular weight of 282.22 g/mol. It features a 4-methyl group on the piperidine ring and an N‑(1‑(3‑bromophenyl)ethyl) substituent [1]. The compound contains a chiral center at the benzylic carbon, yielding a pair of enantiomers. Its computed physicochemical properties include an XLogP3-AA of 4.1, a topological polar surface area of 3.2 Ų, and zero hydrogen bond donors [1]. Commercially, the compound is offered at purity specifications ranging from 95% to 98% by various suppliers .

Meta-bromo substituent serves as heavy-atom label for crystallographic phasing and cross-coupling handle.
Chiral benzylic center enables enantiomer-specific studies absent in achiral N‑benzyl piperidines.
Balanced lipophilicity profile supports membrane permeability and non‑specific binding assessments.
Higher-purity tier options reduce impurity interference in sensitive biochemical and synthetic workflows.

Non-Interchangeability of 1-(1-(3-Bromophenyl)ethyl)-4-methylpiperidine


Disubstituted piperidines are not interchangeable because small structural variations, such as the position of the halogen on the phenyl ring, the length of the alkyl linker, or the nature of the 4‑substituent, profoundly influence molecular recognition at biological targets. For instance, studies on sigma receptor ligands demonstrated that the affinity and selectivity profiles of disubstituted piperidines are governed by the electronic character and steric placement of the N‑substituent as well as the relative orientation of the 4‑substituent [1]. Similarly, the presence of a bromine atom on the aromatic ring offers a specific heavy-atom site for X‑ray crystallography or a handle for late‑stage cross‑coupling reactions, a synthetic feature absent in chloro or fluoro analogues. Consequently, substituting 1‑(1‑(3‑bromophenyl)ethyl)‑4‑methylpiperidine with a regioisomer, such as the para‑bromo derivative, or with a des‑methyl piperidine, risks losing the precise steric and electronic profile required for target‑specific studies or synthetic pathways. The quantitative evidence below establishes where this compound differs measurably from its closest comparators.

Regioisomer (ortho / para)
Bromine position shift alters steric and electronic profile, potentially changing target recognition and coupling reactivity.
Des‑methyl piperidine
Removal of the 4‑methyl group modifies lipophilicity and receptor‑selectivity determinants; steric requirements may not transfer.
Chloro analogue
Replacing bromine with chlorine eliminates anomalous scattering for crystallography and reduces cross‑coupling efficiency.

1-(1-(3-Bromophenyl)ethyl)-4-methylpiperidine: Quantitative Comparison


Lipophilicity vs. Close Structural Analogues

Computed XLogP3-AA for the target compound is 4.1 [1], indicating moderate lipophilicity. This value sits between that of the des‑methyl piperidine analogue (estimated ~3.7) and the more lipophilic para‑bromo isomer (estimated ~4.3).

Lipophilicity comparison
Class-level
XLogP3‑AA 4.1 (target) vs. ~4.3 (para‑Br) and ~3.7 (des‑Me)
Supports membrane permeability and non‑specific binding assay context.
Computed values; confirm experimentally.
Lipophilicity Drug Design ADME

Purity Specification: Premium vs. Standard Grades

While multiple vendors supply the compound at 95% purity , MolCore offers a specification of NLT 98% . A 3% absolute purity increase reduces the maximum unknown impurity burden from 5% to 2%, which is critical for reproducible biochemical assays or synthetic transformations.

Purity specification
Head‑to‑head
≥98% (MolCore) vs. 95% (other suppliers)
Reduced unknown impurity burden for assay reproducibility.
Vendor specifications as of 2026‑05‑02.
Purity Procurement Reproducibility

Meta-Bromo as Heavy-Atom Label and Synthetic Handle

The 3‑bromo substituent serves as an anomalous scatterer for de novo protein crystallographic phasing and a versatile synthetic handle for Suzuki, Buchwald, or Heck cross‑couplings. This dual functionality is absent in chloro analogues (no anomalous signal at typical wavelengths) and ortho‑bromo isomers (steric hindrance reduces coupling efficiency).

Synthetic & phasing utility
Class-level
Meta‑Br enables anomalous scattering (f” ≈0.9 e⁻) and balanced steric accessibility for cross‑coupling.
Supports crystallographic phasing and library synthesis workflows.
Advantages over ortho‑Br and chloro analogues.
X-ray Crystallography Cross-Coupling Fragment Elaboration

Chiral Center and Enantiomer-Specific Pharmacology

The benzylic carbon bearing the methyl group is sp³‑hybridized and asymmetric, giving rise to (R)‑ and (S)‑enantiomers. In contrast, the N‑benzyl‑4‑methylpiperidine series lacks this chirality. Literature on σ receptor ligands indicates that chirality at the benzylic position can differentiate enantiomer affinities by up to 10‑fold [1], though no enantiomer‑specific data exist for the current compound. This structural feature represents an opportunity for stereospecific lead optimization.

Chiral center presence
Class-level
One stereogenic center; literature suggests enantiomer affinity differences up to 10‑fold.
Enantiomer‑attribution context for lead optimization studies.
Enantiomer‑specific data for this compound not yet reported.
Stereochemistry Chiral Resolution Biological Activity

Evidence Gaps and Data Scarcity

As of May 2026, no peer‑reviewed pharmacological or structural data that directly compare 1‑(1‑(3‑bromophenyl)ethyl)‑4‑methylpiperidine with a named structural analogue under identical assay conditions have been identified in public domain databases (PubMed, ChEMBL, BindingDB, PubChem). The evidence presented above is derived from computed properties, commercial purity specifications, and class‑level inference from related disubstituted piperidine literature. Users should treat comparison values labeled as 'estimated' or 'class‑level inference' as suggestive rather than confirmatory. Procurement decisions based on target‑specific activity should await de novo head‑to‑head profiling.

Evidence gaps
Data to verify
No direct head‑to‑head pharmacological data found vs. structural analogues.
Requires experimental validation before large‑scale procurement.
Based on public database searches (2026‑05‑02).
Data Transparency Evidence Gaps Procurement Risk

1-(1-(3-Bromophenyl)ethyl)-4-methylpiperidine: Application Scenarios


Fragment-Based Screening with Heavy-Atom Phasing

The meta‑bromine of the target compound provides an intrinsic anomalous scattering signal for experimental phasing in protein crystallography. Procuring the compound at 98% purity reduces interference from trace contaminants that can confound electron density maps. The chiral center also offers a potential probe of stereoselective binding in soaking experiments, a feature absent in most commercially available brominated piperidine fragments. [1]

Late-Stage Diversification by Cross-Coupling

The aryl bromide handle at the meta position is ideally positioned for iterative cross‑coupling reactions (Suzuki, Buchwald, Sonogashira) with moderate steric demand, enabling rapid generation of analogue libraries. Partial charge distribution data (XLogP = 4.1) places the compound in a logP range compatible with both organic and aqueous reaction media, reducing solubility-related coupling failures commonly encountered with more lipophilic para‑bromo analogues. [1]

Enantiomer-Specific Pharmacological Screening

For neuroscience programs targeting σ receptors or related GPCRs, the chiral benzylic center can be exploited to prepare individual enantiomers via chiral chromatography or asymmetric synthesis. Literature precedent in the disubstituted piperidine class indicates that enantiomers may differ in receptor affinity by up to an order of magnitude. Starting with a racemic mixture for initial screening, followed by resolution of active enantiomers, can be a cost‑effective lead‑identification strategy. [1]

Synthetic Intermediate for Cognitive Disorders

The compound is structurally related to a class of disubstituted piperidines described in US patent 20110021569 as facilitators of memory and cognition. For medicinal chemistry laboratories developing non‑cholinergic cognitive enhancers, this brominated intermediate can serve as a direct precursor for carbamate or urea library synthesis, with the bromine atom providing a traceless handle for subsequent diversification. [2]

Application
Selection Property
Validation Focus
Fragment‑based crystallographic soaking
Heavy‑atom phasing handle
Electron density map interpretation
Late‑stage diversification via cross‑coupling
Meta‑bromo synthetic handle
Coupling efficiency across libraries
Enantiomer‑specific pharmacological screening
Chiral scaffold for enantiomer separation
Stereoselective target engagement assessment
Cognition research probe synthesis
Disubstituted piperidine precursor
Memory‑related pathway model contexts
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